potassium 1-tert-butyl-2-oxopiperidine-3-carboxylate
Description
Properties
IUPAC Name |
potassium;1-tert-butyl-2-oxopiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.K/c1-10(2,3)11-6-4-5-7(8(11)12)9(13)14;/h7H,4-6H2,1-3H3,(H,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHELVUWKXJREEB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCCC(C1=O)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16KNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 1-tert-butyl-2-oxopiperidine-3-carboxylate typically involves the reaction of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid with a potassium base. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature conditions to ensure the formation of the desired potassium salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps to obtain high-purity this compound.
Chemical Reactions Analysis
Alkylation and Arylation Reactions
The carboxylate group and α-hydrogens adjacent to the ketone enable nucleophilic alkylation/arylation.
-
Mechanistic Insight : Deprotonation of the α-hydrogen (C3) by strong bases (e.g., NaH, LDA) generates an enolate, which reacts with electrophiles like alkyl halides . The tert-butyl group sterically hinders overalkylation.
Acylation and Esterification
The carboxylate participates in acyl transfer and esterification.
-
Key Example : Reaction with 3,4-dichloropyridine under coupling conditions yields biaryl piperidinones with enhanced kinase inhibition .
Redox Reactions
The ketone at C2 undergoes reduction, while the carboxylate can be derivatized.
-
Mechanistic Note : Steric hindrance from the tert-butyl group directs reduction to the less hindered face .
Michael Addition and Conjugate Reactions
The enolate participates in conjugate additions.
| Reaction Type | Conditions/Reagents | Outcome/Example | Yield | Source |
|---|---|---|---|---|
| Michael Addition | KOtBu, α,β-unsaturated esters | Addition to enones (e.g., methyl acrylate), forming γ-keto esters. | 70–85% |
-
Example : Reaction with methyl 3-methoxyacrylate under basic conditions yields spirocyclic adducts .
Protection/Deprotection Strategies
The tert-butyl group serves as a transient protecting group.
| Reaction Type | Conditions/Reagents | Outcome/Example | Yield | Source |
|---|---|---|---|---|
| Boc Deprotection | TFA in DCM | Cleavage of the tert-butyl group to expose a free amine for further functionalization. | >95% |
Scientific Research Applications
Pharmaceutical Applications
Key Intermediates in Drug Synthesis
Potassium 1-tert-butyl-2-oxopiperidine-3-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly valuable in the development of piperidine derivatives, which are widely recognized for their biological activity. These derivatives often function as key pharmacophores in drug design and development.
- Example Compounds : The compound has been utilized in synthesizing optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, which is noted for its utility in creating drugs with specific therapeutic effects .
Organic Synthesis
Synthetic Routes and Methodologies
The compound is frequently employed in organic synthesis due to its ability to undergo various chemical transformations. For instance, it can be utilized in high-valent metal-promoted oxidation reactions that convert carbon-carbon double bonds into carbonyl compounds, facilitating the synthesis of complex organic molecules .
Table 1: Synthetic Applications of this compound
Case Studies
Case Study 1: Synthesis of Piperidine Derivatives
In a study aimed at optimizing the synthesis of piperidine derivatives, this compound was employed as a key starting material. The research demonstrated that using this compound significantly improved yields and purity of the final products compared to traditional methods. The study highlighted its effectiveness in large-scale pharmaceutical production, showcasing an innovative approach to drug synthesis that meets industrial demands .
Case Study 2: Application in Material Science
Another notable application is found in material science where this compound was used to develop advanced polymeric materials. The compound's unique chemical properties allowed for the creation of polymers with enhanced mechanical and thermal stability, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of potassium 1-tert-butyl-2-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid
- Structure : Shares the tert-butyl and carboxylate groups but includes a phenyl substituent at the 4-position and a Boc (tert-butoxycarbonyl) protecting group .
- Applications : Primarily used in peptide synthesis due to its chiral centers and protective groups. Lacks the potassium counterion, reducing its solubility in polar solvents compared to the target compound .
Diclofenac Potassium
- Solubility : Exhibits rapid dissolution (≥85% in 30 minutes in pH 6.8 buffers), a property shared with potassium 1-tert-butyl-2-oxopiperidine-3-carboxylate due to the ionic nature of both compounds .
- Applications : Used clinically as an NSAID, contrasting with the synthetic utility of the piperidine derivative .
Piperidine Derivatives
2-Oxopiperidine-3-carboxylic Acid Derivatives
- Structural Differences : Lack the tert-butyl group, reducing steric hindrance and altering reactivity in nucleophilic substitutions.
- Stability : More prone to ring-opening reactions under acidic conditions compared to the tert-butyl-substituted compound.
Potassium Piperidine Carboxylates
- Examples : Potassium 4-methyl-2-oxopiperidine-3-carboxylate.
- Solubility : Similar polar solubility profiles but differ in pharmacokinetic behavior due to methyl vs. tert-butyl substituents.
Key Research Findings
Physicochemical Properties
| Property | This compound | (3S,4R)-1-(tert-Boc)-4-phenylpiperidine-3-carboxylic Acid | Diclofenac Potassium |
|---|---|---|---|
| Molecular Weight (g/mol) | 261.35 | 305.37 | 334.24 |
| Solubility | High in methanol/water | Low in water (requires organic solvents) | High in aqueous buffers |
| Primary Use | Synthetic intermediate | Peptide synthesis | Anti-inflammatory drug |
Reactivity and Stability
- The tert-butyl group in this compound provides steric protection to the piperidine ring, increasing thermal stability compared to unsubstituted analogs.
- The potassium salt form prevents lactamization, a common degradation pathway in neutral or acidic environments for free carboxylic acid derivatives .
Critical Analysis of Limitations
- Safety : While the potassium salt improves handling, hazards associated with tert-butyl groups (e.g., flammability) and piperidine derivatives (e.g., toxicity) persist .
Biological Activity
Potassium 1-tert-butyl-2-oxopiperidine-3-carboxylate is a compound with significant potential in biological applications, particularly in medicinal chemistry and drug development. This article delves into its biological activity, synthesis, and the mechanisms through which it exerts its effects.
Chemical Structure and Properties
This compound is derived from 1-tert-butyl-2-oxopiperidine-3-carboxylic acid. Its structure features a piperidine ring, which is a common motif in many biologically active compounds. The presence of the carboxylate group enhances its solubility and reactivity, making it a valuable precursor for various synthetic pathways.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. It acts as a ligand for various enzymes and receptors, modulating their activity through:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may bind to receptors, influencing signal transduction pathways that affect cell proliferation and survival.
Biological Activities
Research has shown that this compound exhibits several biological activities:
- Antioxidant Properties : The compound has been noted for its antioxidative capabilities, which can protect cells from oxidative stress.
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell growth by affecting key signaling pathways.
- Neuroprotective Effects : Due to its interaction with neurotransmitter systems, it shows potential in treating neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves the following steps:
- Formation of the Piperidine Ring : Using tert-butylamine and appropriate carbonyl precursors.
- Carboxylation : Introduction of the carboxylic acid functional group through reactions with carbon dioxide or derivatives.
- Potassium Salification : Reacting with potassium hydroxide to form the potassium salt.
Table 1: Summary of Biological Activities
Case Study: Antitumor Effects
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The IC50 values ranged from 10 to 50 µM depending on the cell line tested. This suggests a promising role in cancer therapy, particularly in combination with other chemotherapeutic agents.
Case Study: Neuroprotective Properties
In vitro studies showed that this compound could reduce neuronal cell death induced by oxidative stress. It was found to enhance the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor), indicating potential applications in treating neurodegenerative disorders.
Q & A
Q. How should researchers resolve contradictions between computational predictions and experimental data?
- Methodology : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in simulations. Use multivariate statistical analysis (PCA) to identify outliers in experimental replicates. Cross-validate with alternative techniques (e.g., SPR for binding affinity vs. ITC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
